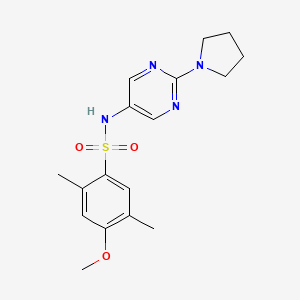

4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,5-dimethyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-12-9-16(13(2)8-15(12)24-3)25(22,23)20-14-10-18-17(19-11-14)21-6-4-5-7-21/h8-11,20H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSNJBLELAXEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzenesulfonamide core, followed by the introduction of the methoxy and dimethyl groups through electrophilic aromatic substitution reactions. The pyrrolidinyl-pyrimidinyl moiety is then attached via nucleophilic substitution reactions.

-

Step 1: Preparation of Benzenesulfonamide Core

Reagents: Benzenesulfonyl chloride, ammonia

Conditions: Room temperature, aqueous medium

Reaction: C6H5SO2Cl+NH3→C6H5SO2NH2+HCl

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or sulfinic acid derivative.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

Substitution: Halogenating agents (e.g., Br_2, Cl_2), nitrating agents (e.g., HNO_3)

Major Products

Oxidation Products: Aldehydes, carboxylic acids

Reduction Products: Sulfonic acids, sulfinic acids

Substitution Products: Halogenated, nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial properties. It can be used in the study of biochemical pathways and the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It may be investigated for its efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinyl-pyrimidinyl moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several sulfonamide and pyrimidine-based analogs, enabling a structural comparison. Key compounds and their differentiating features are discussed below:

Structural Analog: 4-Methoxy-N-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS 871486-55-4)

- Core Structure : Similar benzenesulfonamide backbone with a 4-methoxy group.

- Substituents :

- A morpholin-4-ylsulfonyl group replaces the pyrrolidin-1-ylpyrimidine moiety.

- Additional 2-methoxy and 5-sulfonylphenyl groups.

- The sulfonylphenyl linkage may alter binding affinity in biological targets due to steric and electronic effects.

Structural Analog: 3-(4-Chlorophenyl)-1-[2-[1-(2-Methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-oxoethyl]-1-propylurea (CAS 6043-06-7)

- Core Structure : Urea derivative with a pyrrolo-pyrazine moiety.

- Substituents :

- A 4-chlorophenyl group and a 2-methoxyphenyl-substituted dihydropyrrolopyrazine.

- Implications :

Structural Analog: 2-Benzyl-5-[3-(4-Nitrophenyl)sulfonylprop-2-enylsulfanyl]-1,3,4-oxadiazole (CAS 5338-68-1)

- Core Structure : Oxadiazole ring with sulfonyl and nitrophenyl groups.

- Substituents :

- A benzyl group and a sulfonamide-linked nitroaryl propenyl chain.

- Implications: The nitro group may confer electron-withdrawing effects, influencing reactivity in enzymatic environments. Oxadiazole rings are known for metabolic resistance, contrasting with pyrimidine’s versatility in hydrogen bonding .

Comparative Analysis Table

Research Findings and Limitations

- Structural Trends : Pyrrolidine and morpholine substituents (as in CAS 871486-55-4) are common in kinase inhibitors, suggesting the target compound may share similar targeting mechanisms .

- Data Gaps : The provided evidence lacks quantitative data (e.g., solubility, IC50 values). Further experimental studies are required to validate hypothesized properties.

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity. The presence of a pyrimidine ring and a sulfonamide moiety is particularly significant for its interactions with biological targets.

- Molecular Formula : C14H20N4O2S

- Molecular Weight : 300.40 g/mol

- CAS Number : [Not available in the provided sources]

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.004 μM against p38 MAPK, a target involved in cancer progression and inflammation .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases, particularly those involved in signaling pathways associated with cancer and inflammatory diseases. Inhibitory concentrations (IC50) for related analogs against kinases such as IKK-2 have been reported in the range of 0.013 to 0.067 μM .

Anti-inflammatory Properties

The anti-inflammatory potential of the compound is notable, with some analogs showing significant inhibition of cytokine production (e.g., TNFα and IL-17). For example, one study reported IC50 values ranging from 0.1 to 1 μM against these cytokines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Kinase Modulation : The compound likely inhibits key kinases involved in cell signaling pathways, affecting cellular proliferation and survival.

- Cytokine Inhibition : By blocking the production of pro-inflammatory cytokines, the compound may alleviate conditions associated with chronic inflammation.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide with high purity and yield?

- Methodology :

- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict viable synthetic routes and transition states, reducing trial-and-error approaches .

- Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios, catalysts). This minimizes experimental runs while maximizing data quality .

- Purification techniques: Combine column chromatography (polar/non-polar phases) with recrystallization in solvents like ethanol/water mixtures to isolate high-purity crystals.

Q. How can the molecular structure of this compound be accurately characterized using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm substituent positions and connectivity. High-resolution mass spectrometry (HR-MS) verifies molecular weight.

- Crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane) and perform X-ray diffraction (XRD) to resolve stereochemistry and bond angles.

- Hyphenated techniques : Pair HPLC with UV/Vis or MS detectors to assess purity and detect minor isomers .

Q. What computational tools are suitable for predicting the reactivity and electronic properties of this compound?

- Methodology :

- Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .

- Use molecular dynamics (MD) simulations to study solvation effects and conformational stability in different solvents.

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via in-situ IR spectroscopy).

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in complex multi-step syntheses?

- Methodology :

- Isotopic labeling : Incorporate O or C isotopes to track atom migration during reactions (e.g., sulfonamide bond formation).

- Transient intermediate detection : Use stopped-flow NMR or cryo-mass spectrometry to capture short-lived intermediates .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results during reaction optimization?

- Methodology :

- Implement a feedback loop : Refine computational models using experimental data (e.g., adjusting entropy/enthalpy terms in DFT calculations) .

- Conduct sensitivity analysis via DoE to identify parameters where computational assumptions (e.g., solvent effects) diverge from real-world conditions .

- Validate with microreactor trials : Test scaled-down reactions under controlled flow conditions to isolate variables .

Q. How can the compound's stability under various experimental conditions (e.g., pH, temperature) be systematically evaluated?

- Methodology :

- Forced degradation studies : Expose the compound to extremes (e.g., 0.1M HCl/NaOH, 80°C) and monitor degradation products via LC-MS .

- Accelerated stability testing : Use Arrhenius equations to extrapolate shelf-life from high-temperature stability data.

- Solid-state analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition pathways.

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodology :

- High-performance countercurrent chromatography (HPCCC) : Utilize solvent systems with tailored polarity (e.g., heptane/ethyl acetate/methanol/water) for high-resolution separation.

- Membrane technologies : Apply nanofiltration or reverse osmosis to concentrate the compound while removing low-MW byproducts .

- Chiral resolution : Use immobilized pyrrolidine-based chiral selectors in HPLC for enantiomeric purification .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables.

- Dose-response validation : Replicate studies using standardized protocols (e.g., IC50 determination via MTT assays in triplicate).

- Structural analogs testing : Synthesize derivatives with modified substituents (e.g., methoxy → ethoxy) to isolate structure-activity relationships (SAR) .

Q. What methodologies ensure reproducibility in scaling up the synthesis from milligram to gram scales?

- Methodology :

- Continuous flow reactors : Maintain consistent heat/mass transfer to avoid side reactions during scale-up .

- Process analytical technology (PAT) : Integrate real-time monitoring (e.g., Raman spectroscopy) to detect deviations in reaction trajectories .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) and design space using risk assessment matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.